
2-Methyl-1-(3-pyrrolidinylmethyl)piperidine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-1-(3-pyrrolidinylmethyl)piperidine dihydrochloride is a chemical compound with the molecular formula C10H22Cl2N2 . It is available for purchase from various chemical suppliers .
Molecular Structure Analysis
The molecular structure of this compound consists of a piperidine ring with a methyl group at the 2-position and a pyrrolidinylmethyl group at the 1-position .Scientific Research Applications
Synthetic Applications and Molecular Design
A novel molecular design has been developed that incorporates a spiro-piperidine unit into synthetic bacteriochlorins. This design allows for the tailoring of bacteriochlorin polarity through nitrogen derivatization, offering a new approach for creating near-infrared absorbers with customizable properties. Such advancements could have implications for the development of materials and methods in photodynamic therapy and imaging (Reddy et al., 2013).
Pharmacological Characterization
Compounds based on the 2-[(alkylamino)methyl]piperidine nucleus have shown significant activity as kappa-opioid receptor agonists. These compounds, through careful structural modifications, have been identified as highly potent and selective, which is critical for the development of new therapeutic agents with fewer side effects compared to traditional opioids (Scopes et al., 1992).
Chemical Synthesis Methodologies
A simple method for the synthesis of 3-(pyrrolidin-1-yl)piperidine has been proposed, offering a more practical approach for producing this important diamine in large quantities. This development is significant for medicinal chemistry, as it provides a more efficient route for the synthesis of compounds with potential therapeutic applications (Smaliy et al., 2011).
Metabolic Studies
Research into the metabolism of dopamine D(4) selective antagonists has identified two major metabolic pathways, including the formation of a novel mercapturic acid adduct. Understanding the metabolism of these compounds is crucial for the development of safer and more effective psychiatric medications (Zhang et al., 2000).
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for 2-Methyl-1-(3-pyrrolidinylmethyl)piperidine dihydrochloride involves the reaction of 2-methylpiperidine with 3-pyrrolidinemethanol followed by the addition of hydrochloric acid to form the dihydrochloride salt.", "Starting Materials": [ "2-methylpiperidine", "3-pyrrolidinemethanol", "hydrochloric acid" ], "Reaction": [ "Step 1: 2-methylpiperidine is reacted with 3-pyrrolidinemethanol in the presence of a suitable solvent and a catalyst to form the intermediate 2-Methyl-1-(3-pyrrolidinylmethyl)piperidine.", "Step 2: Hydrochloric acid is added to the intermediate to form the dihydrochloride salt of 2-Methyl-1-(3-pyrrolidinylmethyl)piperidine." ] } | |
CAS RN |
1220035-85-7 |
Molecular Formula |
C11H23ClN2 |
Molecular Weight |
218.77 g/mol |
IUPAC Name |
2-methyl-1-(pyrrolidin-3-ylmethyl)piperidine;hydrochloride |
InChI |
InChI=1S/C11H22N2.ClH/c1-10-4-2-3-7-13(10)9-11-5-6-12-8-11;/h10-12H,2-9H2,1H3;1H |
InChI Key |
JUVRSRXMZITWCR-UHFFFAOYSA-N |
SMILES |
CC1CCCCN1CC2CCNC2.Cl.Cl |
Canonical SMILES |
CC1CCCCN1CC2CCNC2.Cl |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-{[2-(Trifluoromethyl)phenoxy]methyl}pyrrolidine hydrochloride](/img/structure/B1456134.png)
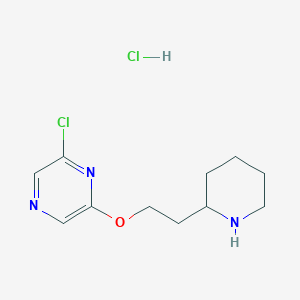
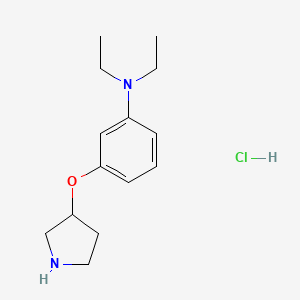
![[1-(5-Methyl-1,3-thiazol-2-yl)ethyl]amine dihydrochloride](/img/structure/B1456139.png)
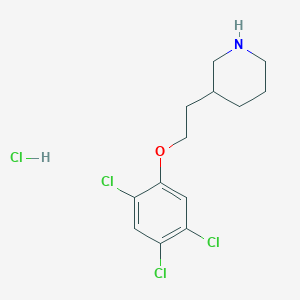
![3-[4-(sec-Butyl)-2-chlorophenoxy]piperidine hydrochloride](/img/structure/B1456143.png)

![Methyl (2S,4S)-4-[4-(tert-butyl)-2-chlorophenoxy]-2-pyrrolidinecarboxylate hydrochloride](/img/structure/B1456145.png)


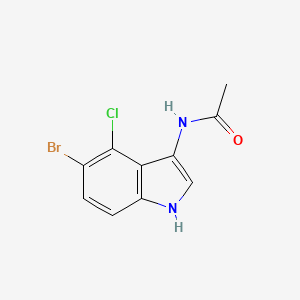
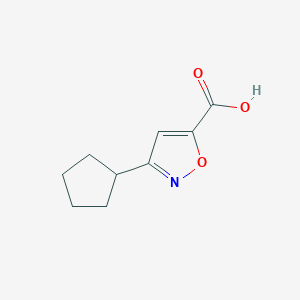

![4-{2-[(3-Chloro[1,1'-biphenyl]-4-yl)oxy]-ethyl}piperidine hydrochloride](/img/structure/B1456157.png)